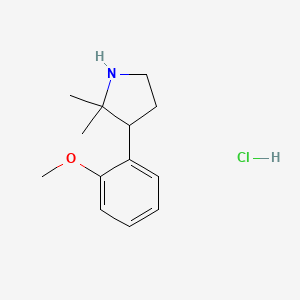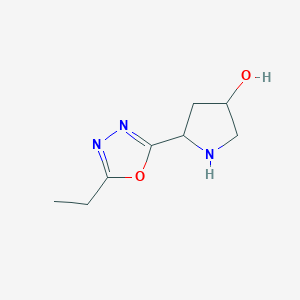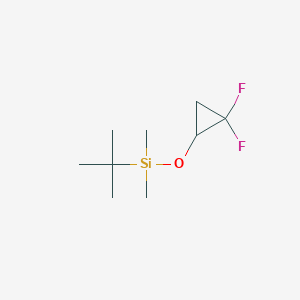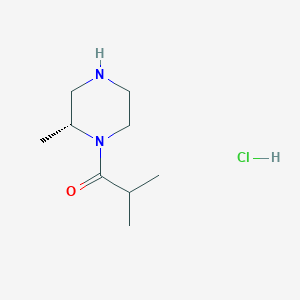
2-Fluorothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluorothiophene-3-carboxamide is a heterocyclic compound that features a thiophene ring substituted with a fluorine atom at the second position and a carboxamide group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorothiophene-3-carboxamide typically involves the fluorination of thiophene derivatives. One common method is the direct fluorination of thiophene using molecular fluorine (F₂) under controlled conditions to yield 2-fluorothiophene. This intermediate can then be further reacted with appropriate reagents to introduce the carboxamide group at the third position .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine gas. The subsequent steps to introduce the carboxamide group would be optimized for high yield and purity, often involving catalytic processes and continuous flow reactors to ensure efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluorothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent for the carboxamide group.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiophene derivatives
Applications De Recherche Scientifique
2-Fluorothiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices .
Mécanisme D'action
The mechanism of action of 2-Fluorothiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The carboxamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparaison Avec Des Composés Similaires
Thiophene-3-carboxamide: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Chlorothiophene-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic effects and reactivity.
2-Fluorothiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide, affecting its chemical behavior and applications.
Uniqueness: 2-Fluorothiophene-3-carboxamide is unique due to the presence of both the fluorine atom and the carboxamide group, which confer distinct electronic properties and reactivity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable building block in various chemical and pharmaceutical applications .
Propriétés
Formule moléculaire |
C5H4FNOS |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
2-fluorothiophene-3-carboxamide |
InChI |
InChI=1S/C5H4FNOS/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H2,7,8) |
Clé InChI |
BFGZKQBJAGBFLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1C(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![benzyl N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate](/img/structure/B11715421.png)
![3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B11715423.png)

![tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B11715439.png)






